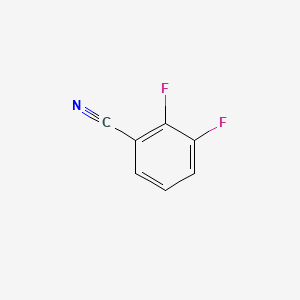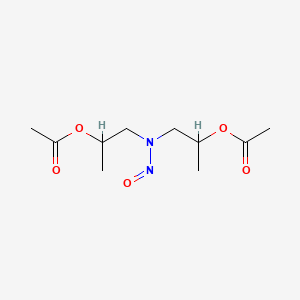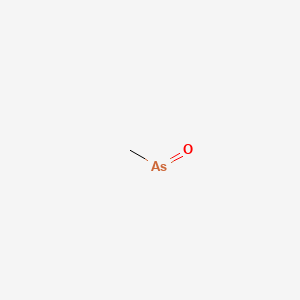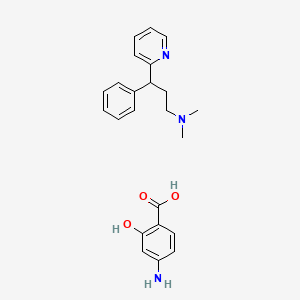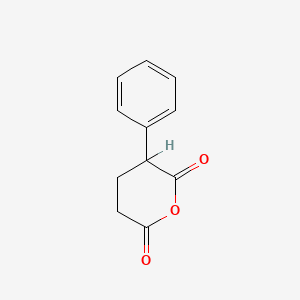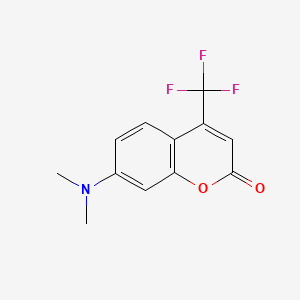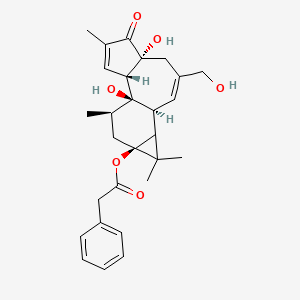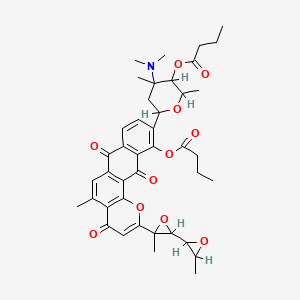
3',11-Dibutyrylankinomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3',11-Dibutyrylankinomycin (DAnk) is a natural product that has been studied for its biological properties. It belongs to the ansamycin family of compounds, which are known for their antibiotic and anticancer activities. DAnk has been found to have potent cytotoxic effects against various cancer cell lines and has shown promise as a potential chemotherapeutic agent.
Wirkmechanismus
3',11-Dibutyrylankinomycin exerts its anticancer effects through the inhibition of HSP90, which leads to the destabilization and degradation of many oncogenic proteins. This in turn leads to the induction of apoptosis in cancer cells. Additionally, 3',11-Dibutyrylankinomycin has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
3',11-Dibutyrylankinomycin has been found to have a number of biochemical and physiological effects. It has been shown to induce the expression of heat shock proteins, which are involved in the cellular stress response. 3',11-Dibutyrylankinomycin has also been found to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3',11-Dibutyrylankinomycin is its potent cytotoxicity against cancer cells. This makes it a promising candidate for the development of new chemotherapeutic agents. However, one limitation of 3',11-Dibutyrylankinomycin is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3',11-Dibutyrylankinomycin. One area of interest is the development of new analogues of 3',11-Dibutyrylankinomycin with improved pharmacological properties. Another area of interest is the investigation of the potential synergistic effects of 3',11-Dibutyrylankinomycin with other chemotherapeutic agents. Finally, further studies are needed to elucidate the precise molecular mechanisms underlying the anticancer effects of 3',11-Dibutyrylankinomycin.
Synthesemethoden
3',11-Dibutyrylankinomycin can be synthesized through a multistep process involving the condensation of two key intermediates, 3-butyryl-4-hydroxybenzoic acid and 11-butyryl-3,4,5-trimethoxybenzoyl chloride. The resulting product is then purified through column chromatography and characterized through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3',11-Dibutyrylankinomycin has been extensively studied for its anticancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells through the inhibition of heat shock protein 90 (HSP90), a chaperone protein that is essential for the stability and function of many oncogenic proteins. 3',11-Dibutyrylankinomycin has also been shown to inhibit the growth and metastasis of various cancer cell lines in vitro and in vivo.
Eigenschaften
IUPAC Name |
[6-[11-butanoyloxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-4-(dimethylamino)-2,4-dimethyloxan-3-yl] butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47NO11/c1-10-12-28(44)51-36-22(26-18-40(6,42(8)9)38(21(5)48-26)52-29(45)13-11-2)14-15-23-31(36)34(47)32-24(33(23)46)16-19(3)30-25(43)17-27(50-37(30)32)41(7)39(53-41)35-20(4)49-35/h14-17,20-21,26,35,38-39H,10-13,18H2,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIOZJJHEWKRHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(OC(CC1(C)N(C)C)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)OC(=O)CCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',11-Dibutyrylankinomycin | |
CAS RN |
151283-90-8 |
Source


|
| Record name | 3',11-Dibutyrylankinomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151283908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[18F]3-(1H-imidazol-4-yl)propyl-4-fluorobenzyl ether](/img/structure/B1214691.png)
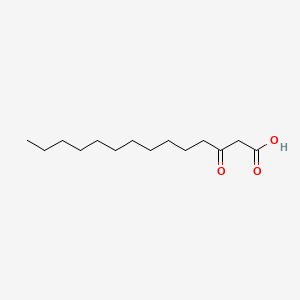
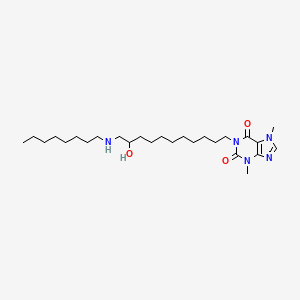
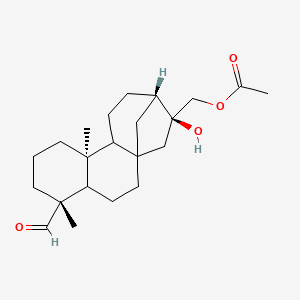
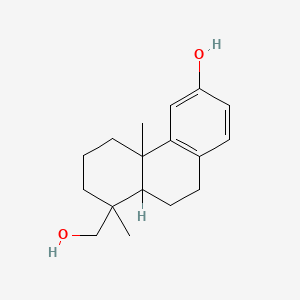
![2,6-Bis[[4-[3-(dimethylamino)propoxy]phenyl]methylidene]cyclohexan-1-one](/img/structure/B1214701.png)
